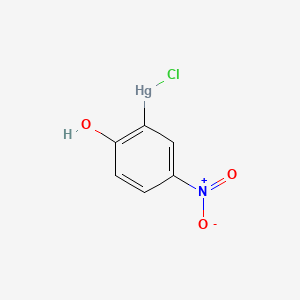

2-Chloromercuri-4-nitrophenol

Descripción

Historical Context and Significance of Organomercurials in Analytical and Mechanistic Studies

The history of organomercurials is a journey from early medicinal applications to sophisticated analytical reagents. The first organomercurial compounds emerged in the late 1880s. chemicalbook.com Initially, compounds like mercury benzoate (B1203000) were developed in an attempt to reduce the toxicity and irritation associated with inorganic mercury compounds by enabling a slow, sustained release of mercuric ions. chemicalbook.com Mercuric chloride, a highly toxic compound, was used as a remedy for syphilis in the 18th century, and its less reactive counterpart, mercurous chloride, may represent one of the earliest products of deliberate chemical research. chemicalbook.com

Beyond their historical medicinal use, organomercurials became important in various industrial and chemical processes. For instance, mercuric chloride has been a key intermediate in the production of other mercury compounds and served as a catalyst in the synthesis of vinyl chloride. nih.gov The ability of mercury to react with organic compounds also led to its use in synthetic chemistry, such as in the mercuration of benzene, a reaction first reported in 1898. wikipedia.org

The analytical significance of organomercurials is intrinsically linked to their high affinity for thiol groups (sulfhydryl groups). wikipedia.org This property has been exploited for the detection and quantification of thiols in complex biological samples. The reaction of organomercurials with the thiol groups of cysteine residues in proteins became a important method for studying protein structure and function. This led to the development of a variety of organomercurial reagents designed for specific applications in biochemistry and molecular biology. The toxicity of these compounds, tragically highlighted by environmental disasters such as the one in Minamata Bay, also spurred research into their environmental fate and the mechanisms of their biological activity. libretexts.org This dual nature of organomercurials—as both useful analytical tools and potent toxins—has driven extensive mechanistic studies of their reactions, including the enzymatic cleavage of the carbon-mercury bond by organomercurial lyase. nih.govpeerj.comufp.ptpeerj.com

Rationale for Research Focus on 2-Chloromercuri-4-nitrophenol

The specific research interest in this compound stems from its utility as a "reporter" group, a molecule that can be attached to a protein to signal changes in its local environment. taylorandfrancis.com This compound is particularly valuable because it is a chromophoric probe, meaning it has color and its light-absorbing properties change in response to its surroundings. portlandpress.com

When this compound reacts with a thiol group, such as the cysteine residue in a protein, it forms a mercurial adduct. This reaction causes a significant change in the visible spectrum of the compound, which can be easily measured using a spectrophotometer. portlandpress.comresearchgate.net Specifically, the formation of the thiol adduct leads to a chromophoric product with a maximum absorbance (λmax) around 410 nm at neutral pH. scivisionpub.comportlandpress.com This spectral change is primarily due to a perturbation of the pKa of the nitrophenol moiety upon displacement of the chloride ligand by the thiol. portlandpress.comresearchgate.net

This property allows researchers to not only quantify the number of accessible thiol groups in a protein but also to monitor conformational changes in the protein that affect the environment of the attached probe. taylorandfrancis.compnas.org The sensitivity of the visible spectrum of the bound nitrophenol to its local environment makes this compound a powerful tool for studying enzyme kinetics, substrate binding, and allosteric regulation. taylorandfrancis.compnas.org For instance, the binding of substrates or regulatory molecules to an enzyme modified with this probe can induce further spectral changes, providing insights into the structural dynamics of the protein during its function. pnas.org

Overview of Key Academic Research Domains Involving the Compound

The unique properties of this compound have led to its application in a variety of biochemical research areas, particularly in the study of enzymes where cysteine residues play a critical role in catalysis or regulation.

Aspartate Transcarbamylase Studies

A significant body of research has utilized this compound to investigate the allosteric enzyme aspartate transcarbamylase (ATCase) from Escherichia coli. nih.govresearchgate.netnih.govloongup.compnas.org This enzyme has both catalytic and regulatory subunits, each containing cysteine residues. While other organomercurials react preferentially with the thiols on the regulatory subunits, causing dissociation of the enzyme complex, this compound reacts specifically and rapidly with a single, less reactive thiol group on each of the six catalytic chains. nih.govnih.govpnas.org This reaction leads to the inactivation of the enzyme without causing it to dissociate. nih.govnih.govpnas.org

Studies have shown that the reaction with this compound is highly dependent on pH, with a maximum rate around pH 7.5. researchgate.net The specificity of this reaction is attributed to the ionized phenolic hydroxyl group on the mercurial, which is positioned ortho to the mercury atom. researchgate.net The spectral properties of the resulting derivative have provided insights into the environment of this critical thiol, suggesting it is in a partially hydrophobic environment and likely near a positively charged group on the enzyme. nih.govnih.govpnas.org

Creatine (B1669601) Kinase Research

This compound has also been employed as a chromophoric probe to study creatine kinase, an enzyme crucial for energy metabolism in muscle and brain tissue. pnas.orgsemanticscholar.orgworthington-biochem.comcapes.gov.brpnas.orgnih.gov Studies have shown that the enzyme can be stoichiometrically titrated with this mercurial, modifying the active site thiols. pnas.orgsemanticscholar.org Interestingly, this modification does not always lead to complete inactivation, allowing for the study of the enzyme's conformational changes upon substrate binding. pnas.org

The rate of reaction of this compound with creatine kinase is sensitive to the liganded state of the enzyme, with the binding of substrates and analogs of the transition state causing a significant decrease in the reaction rate. researchgate.net This has provided evidence for different conformational states of the enzyme depending on what molecules are bound to it. researchgate.net Furthermore, this reagent has been used to determine the number of cysteine residues that are essential for the proper folding of creatine kinase. nih.gov

Ornithine Transcarbamylase Investigations

The modification of ornithine transcarbamylase with this compound has served as a prime example of its use as a reporter group to study microenvironmental changes in a modified protein. taylorandfrancis.com In studies with the enzyme from Streptococcus faecalis, the extent of modification was followed by observing changes in absorbance at 403 nm. taylorandfrancis.com Similarly, the bovine enzyme was also studied using this reagent, with absorbance changes at 405 nm used to monitor the reaction. taylorandfrancis.com These studies have demonstrated the utility of this compound in probing the local environment of sulfhydryl groups in different versions of the same enzyme.

Other Biochemical Applications

Beyond these specific enzymes, this compound has been used in a broader context for the analysis of thiols. It has been used to modify the free sulfhydryl group of bovine serum albumin to probe conformational transitions. uu.nl It has also been used to label and analyze low molecular weight thiols in cancer cells. scivisionpub.comportlandpress.comresearchgate.net The reaction of this mercurial with the lactose (B1674315) repressor protein has been used to monitor conformational changes upon inducer binding. nih.gov These diverse applications underscore the versatility of this compound as a tool in biochemical research.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24579-90-6 | fishersci.com |

| Molecular Formula | C6H4ClHgNO3 | fishersci.com |

| Molecular Weight | 374.144 g/mol | fishersci.com |

| Appearance | Yellow Crystalline Powder | fishersci.com |

| IUPAC Name | chloro-(2-hydroxy-5-nitrophenyl)mercury | fishersci.com |

| λmax of Thiol Adduct (neutral pH) | ~410 nm | scivisionpub.comportlandpress.com |

Kinetic Data for Reactions with Enzymes

| Enzyme | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Source |

| Creatine Kinase (unliganded) | 4.5 x 10⁶ | Bicine-NaOH buffer, pH 8.0, 20°C | researchgate.net |

| Rabbit Muscle Creatine Kinase III (slow reaction) | 475 ± 42 | - | capes.gov.br |

| Lactose Repressor Protein with Inducer | 3.2 x 10⁴ | pH 7.5, 20°C | nih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

chloro-(2-hydroxy-5-nitrophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4NO3.ClH.Hg/c8-6-3-1-5(2-4-6)7(9)10;;/h1-3,8H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMWCINSBRXAQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[Hg]Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067002 | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-90-6 | |

| Record name | Chloro(2-hydroxy-5-nitrophenyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24579-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromercuri-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloromercuri 4 Nitrophenol

Established Synthetic Routes for 2-Chloromercuri-4-nitrophenol

The synthesis of this compound and related compounds has been described in the scientific literature, with methods focusing on the selective introduction of a mercury-containing group onto the nitrophenol scaffold. nih.gov

Methods for Selective Ortho-Mercuration of Nitrophenols

The selective mercuration of nitrophenols at the ortho position to the hydroxyl group is a key step in the synthesis of this compound. A general method for the mercuration of aromatic amines, which can be conceptually extended to phenols, postulates that the reaction is preceded by the addition of a mercuric salt to the heteroatom (in this case, the oxygen of the hydroxyl group), followed by rearrangement of the mercury to the ortho or para position. uchicago.edu In the case of 4-nitrophenol (B140041), the para position is blocked by the nitro group, directing the mercuric acetate (B1210297) to the ortho position.

A described synthesis involves the reaction of p-nitrophenol with mercuric acetate. uchicago.edu The resulting acetoxymercuri derivative is then converted to the chloromercuri compound. While specific details for this compound were part of a broader study, the principles of ortho-mercuration are evident. nih.gov

Preparation Strategies for Substituted Chloromercuri-Nitrophenols

The preparation of various substituted chloromercuri-nitrophenols has been undertaken to create a suite of reagents with different properties. The synthesis of compounds such as 2-chloromercuri-4,6-dinitrophenol, 4-chloromercuri-2-nitrophenol, and 2,6-dichloromercuri-4-nitrophenol (B1196621) has been described alongside that of this compound. nih.gov These syntheses likely follow similar principles of electrophilic aromatic substitution, with the specific substitution pattern on the starting nitrophenol directing the position of mercuration.

For instance, the synthesis of related compounds like 2-chloro-4-nitrophenol (B164951) can be achieved through the chlorination of 4-nitrophenol in a hydrochloric acid solution. google.comgoogle.com This highlights the established chemistry for manipulating the substitution on the phenol (B47542) ring, which is foundational for creating a variety of substituted chloromercuri-nitrophenols. The conversion of fluoromercuri-derivatives to their corresponding chloromercuri-derivatives can be achieved by reaction with an alkali metal chloride, such as potassium chloride. google.com

Functional Derivatization for Enhanced Research Utility

The utility of this compound as a research tool is significantly expanded through functional derivatization. These modifications can introduce reporter groups or enable immobilization for various experimental applications.

Introduction of Chromophoric and Fluorescent Tags

This compound is itself a chromophoric organomercurial. nih.govtdl.org The interaction of this compound with thiols leads to significant spectral changes in the visible spectrum, which are primarily associated with a perturbation of the pKa of the nitrophenol. nih.gov This inherent property allows it to act as a "reporter group," monitoring changes in the local microenvironment, such as the binding of ligands to a protein. nih.govtaylorandfrancis.com

Further derivatization can introduce other types of labels. While specific examples for this compound are not extensively detailed in the provided results, the general principle of modifying cysteinyl residues in proteins with various reagents, including those containing fluorescent labels, is well-established. google.comgoogleapis.comgoogleapis.com This suggests that derivatives of this compound could be synthesized to incorporate fluorescent tags, enhancing their detection sensitivity in biological assays. The reaction of this compound with thiols produces chromophoric adducts with a maximum absorbance (λmax) at approximately 410 nm at neutral pH. nih.gov

Modification for Immobilization and Affinity Studies

The ability to immobilize this compound or its derivatives is crucial for applications such as affinity chromatography to purify thiol-containing molecules. The covalent attachment of small molecules to solid supports is a standard biochemical technique. For instance, the reaction of this compound with the lactose (B1674315) repressor protein has been studied, demonstrating its utility in probing protein structure and function. mcmaster.camcmaster.ca

The modification of proteins for immobilization in single crystals is a known technique, and similar principles could be applied to immobilize proteins that have been derivatized with this compound. viictr.org The reaction of this compound with aminoacylase (B1246476) has been used to study enzyme inactivation kinetics, indicating its utility in understanding enzyme mechanisms. researchgate.net This reactivity with specific amino acid residues, primarily cysteine, provides a handle for attaching the protein-reagent complex to a solid support for further studies. google.comrospatent.gov.rugoogle.comnih.govgoogle.comgoogle.com

Mechanistic Investigations of 2 Chloromercuri 4 Nitrophenol S Chemical Reactivity

Exploration of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of 2-Chloromercuri-4-nitrophenol's reactions are crucial for understanding its interactions in biological and chemical systems. Research has focused on its reaction rates with key biological nucleophiles and the influence of environmental parameters on this reactivity.

Studies on the Rate of Reaction with Biological Thiols

This compound is known to react readily with sulfhydryl (thiol) groups of amino acids and proteins. researchgate.netgoogle.com This reactivity has made it a useful tool for probing the presence and function of thiol groups in enzymes and other proteins. portlandpress.compnas.org The reaction involves the displacement of the chloride ligand from the mercury atom by the sulfur of the thiol group, forming a stable mercury-sulfur (mercaptide) bond. portlandpress.comnih.gov This reaction often results in a significant change in the visible absorption spectrum, making it a valuable chromophoric probe. portlandpress.comresearchgate.net

Studies on specific enzymes have quantified the reaction rates. For instance, in rabbit muscle creatine (B1669601) kinase, this compound reacts with two moles of mercurial per mole of enzyme subunit in a biphasic manner. The slower of these reactions proceeds with a second-order rate constant of 475 ± 42 M⁻¹ s⁻¹. capes.gov.br When one of the enzyme's cysteine residues is blocked, the remaining reactive thiol exhibits a similar rate constant of 466 ± 57 M⁻¹ s⁻¹, suggesting a complex interaction mechanism. capes.gov.br

The reaction with aspartate transcarbamylase from Escherichia coli is particularly notable for its specificity. Under optimal conditions, this compound reacts rapidly and specifically with a single, normally unreactive cysteine residue on each of the enzyme's catalytic chains. researchgate.net This high specificity is not observed with many other aryl mercurials, highlighting the unique structural contributions of the this compound molecule to its reactivity. researchgate.net The reaction with the six catalytic chain thiols leads to a complete loss of the enzyme's catalytic activity. researchgate.net

The utility of this compound extends to the study of other enzymes as well, such as D-glyceraldehyde 3-phosphate dehydrogenase, where it has been used to mercurate a specific site after carboxymethylation of the active site. portlandpress.com It has also been employed to modify the free sulfhydryl groups of bovine serum albumin and to investigate thiol reactivity in bovine liver uridine (B1682114) diphosphate (B83284) glucose dehydrogenase. uu.nlcore.ac.uk

Table 1: Reaction Rate Constants of this compound with Biological Thiols

| Enzyme/Protein | Thiol Residue Target | Observed Second-Order Rate Constant (M⁻¹ s⁻¹) | Notes |

|---|---|---|---|

| Rabbit Muscle Creatine Kinase III | Second reactive cysteine | 475 ± 42 | Represents the slow phase of a biphasic reaction. capes.gov.br |

| S-Carboxamidomethyl-creatine kinase | Single available cysteine | 466 ± 57 | Reaction with a single mole of mercurial per subunit. capes.gov.br |

Influence of Environmental Factors on Reactivity (e.g., pH, Chloride Ion Concentration)

The reactivity of this compound is highly sensitive to environmental conditions, most notably pH and the concentration of chloride ions. researchgate.net

The effect of pH on the reaction rate is pronounced. For the specific modification of the catalytic chain thiol in aspartate transcarbamylase, the pH-rate profile is bell-shaped, with maximum reactivity observed around pH 7.5. researchgate.net Below pH 6.0 and above pH 9.0, the mercurial's specificity is lost, and it reacts primarily with the more numerous and generally more reactive thiol groups on the enzyme's regulatory chains. researchgate.net The increase in reaction rate on the acidic side of the optimum (from pH 6.0 to 7.5) is strongly correlated with the ionization of the phenolic hydroxyl group of the mercurial, which has a pKa of approximately 6.5. researchgate.netuu.nl The decrease in rate above pH 7.5 suggests that the protonation state of a group on the protein, likely the thiol itself, is also critical for the reaction. researchgate.net

Chloride ion concentration also modulates the reactivity of this compound. The second-order rate constant for its reaction with aspartate transcarbamylase increases as the chloride ion concentration rises, reaching a maximum at approximately 20 mM. researchgate.net However, at concentrations above 50 mM, the rate begins to decrease. researchgate.net This complex dependence suggests multiple roles for the chloride ion. It is proposed that chloride binding to the mercury atom can disrupt a weak intramolecular interaction between the ortho-hydroxyl group and the mercury, which is necessary for the specific reaction to occur. researchgate.net At very high concentrations, chloride may act as an inhibitor, possibly by binding to the active site of the enzyme and masking the target thiol group. researchgate.net

Table 2: Effect of Environmental Factors on the Reactivity of this compound

| Factor | Condition | Observed Effect on Reactivity with Aspartate Transcarbamylase |

|---|---|---|

| pH | < pH 6.0 | Low reactivity and specificity; reacts with regulatory chain thiols. researchgate.net |

| ~ 7.5 | Maximum reaction rate and specificity for catalytic chain thiol. researchgate.net | |

| > pH 9.0 | Very low reactivity; reacts with regulatory chain thiols. researchgate.net | |

| Chloride Ion Concentration | Low (approaching 0 mM) | Sub-optimal reaction rate. researchgate.net |

| ~ 20 mM | Maximum reaction rate. researchgate.net | |

| > 50 mM | Decreasing reaction rate. researchgate.net |

Detailed Analysis of Reaction Mechanisms

Understanding the precise chemical steps involved in the reactions of this compound is key to explaining its observed kinetic behavior and specificity.

Nucleophilic Displacement Mechanisms at the Mercury Center

The primary reaction of this compound with biological thiols is a nucleophilic displacement (or substitution) at the mercury atom. portlandpress.com In this mechanism, the nucleophilic sulfur atom of a thiol group (R-SH) attacks the electrophilic mercury center of the organomercurial. This attack displaces the chloride ion (Cl⁻), forming a new, covalent bond between the mercury and the sulfur atom (R-S-Hg-). google.comportlandpress.com

This reaction is facilitated by the high affinity of mercury for sulfur. The process can be considered analogous to S_N2-type reactions, where the incoming nucleophile (thiolate) attacks the metal center, leading to the departure of the leaving group (chloride). The formation of the stable mercaptide product drives the reaction forward. The syntheses of various nucleosides have utilized similar principles, where a heavy metal salt catalyzes the nucleophilic displacement of a halide. rsc.org

Role of Phenolic Ionization in Reactivity

First, the pH-rate profile shows a dramatic increase in reactivity as the pH rises from 6.0 to 7.5, which corresponds to the titration of the phenol (B47542) group (pKa ≈ 6.5). researchgate.netuu.nl Second, a comparison with other aryl mercurials reveals that only those with an ionized ortho-phenolic group exhibit high specificity for the catalytic thiol. researchgate.net For example, o-chloromercuriphenol, which has a pKa of about 10 and is therefore protonated at neutral pH, reacts almost exclusively with the non-specific regulatory chain thiols. researchgate.net The nitro group on this compound serves to lower the pKa of the phenol, facilitating its ionization under physiological conditions. researchgate.net

The ionized phenolate (B1203915) is believed to participate in a specific binding and orientation interaction, possibly with a positively charged residue on the enzyme near the target thiol, which positions the mercury atom for optimal reaction with the sulfhydryl group. researchgate.net

Mechanisms of C-Hg Bond Cleavage in Specific Reactions

While the formation of the S-Hg bond is the most common reaction, the cleavage of the carbon-mercury (C-Hg) bond can also occur under certain conditions, though this is less frequently the primary reaction pathway in biological systems. This process, often termed demercuration, can be initiated by various reagents or conditions.

One such mechanism is protodemercuration, where a proton source cleaves the C-Hg bond, replacing the mercury group with a hydrogen atom. This is a form of electrophilic substitution on the aromatic ring. While not the primary focus of the thiol reactivity studies, understanding the stability of the C-Hg bond is crucial. The presence of electron-withdrawing groups like the nitro group and the ortho-hydroxyl/phenolate can influence the lability of this bond. In the context of its use as a protein modification agent, the C-Hg bond is generally considered stable under typical experimental conditions (neutral pH, absence of strong acids or electrophiles). The primary reaction observed is the nucleophilic attack at the mercury center, which leaves the C-Hg bond intact. researchgate.netcapes.gov.br

Applications of 2 Chloromercuri 4 Nitrophenol in Biochemical and Molecular Biology Research

Enzyme and Protein Modification Studies

2-Chloromercuri-4-nitrophenol serves as a highly specific reagent for modifying proteins, enabling detailed investigation into the structure and function of sulfhydryl groups.

This compound reacts rapidly and specifically with the sulfhydryl groups of cysteine residues in proteins. pnas.orgnih.govresearchgate.net This reaction is often stoichiometric, allowing for precise titration of reactive thiols. pnas.orgpnas.org The key feature of this reagent is the significant change in its visible absorption spectrum upon binding to a thiol. portlandpress.com The formation of the mercurial-thiol adduct results in a yellow-colored product with a maximum absorbance (λmax) around 410 nm at neutral pH, providing a straightforward method to follow the extent of the modification. scivisionpub.comportlandpress.com

This property has been exploited to label and quantify accessible thiol groups in a variety of proteins. For instance, studies on D-glyceraldehyde 3-phosphate dehydrogenase demonstrated large spectral changes when the mercurial binds to its thiol groups. portlandpress.com Similarly, it has been used to titrate the two subunits of creatine (B1669601) kinase, with two moles of the reagent reacting per mole of the enzyme. pnas.orgpnas.org The reagent's specificity precludes its use in studies of proteins lacking free cysteine residues, as was the case with dopamine (B1211576) β-hydroxylase, where no reaction was detected. nih.gov In studies of human prostate cancer cells (LNCaP), this compound was used to label and subsequently isolate low molecular weight thiol adducts from the protein matrix for further analysis. scivisionpub.comportlandpress.com The reaction between the reagent and rabbit muscle creatine kinase III was found to be biphasic, with the mercurial reacting rapidly with one cysteine residue and more slowly with a second one. capes.gov.br

The environmentally sensitive spectrum of the bound this compound molecule makes it an excellent "reporter" group for detecting conformational changes in proteins. pnas.orgtaylorandfrancis.com Once attached to a cysteine residue, the chromophore's spectral properties can be perturbed by changes in the local environment, such as those induced by the binding of substrates, inhibitors, or allosteric effectors. pnas.orgpnas.org

This approach has provided significant insights into the dynamics of several enzymes. In studies with creatine kinase, the enzyme was modified with the mercurial without losing its activity. pnas.org Subsequent addition of substrates like MgADP or a transition-state analog complex caused distinct changes in the visible spectrum of the bound nitrophenol, indicating substrate-induced conformational changes near the reactive thiol group. pnas.orgpnas.orgresearchgate.net Similarly, research on aspartate transcarbamylase, an allosteric enzyme, utilized this compound to label a specific thiol group on the catalytic chain. nih.gov The spectral properties of the resulting derivative provided information about the environment of this thiol, suggesting it is at least partially hydrophobic and located near a positively charged group. nih.gov In yeast phosphoglycerate kinase, modification of a non-essential thiol with the mercurial was found to greatly increase the enzyme's susceptibility to proteolysis, a change that could be counteracted by the binding of substrate anions, further demonstrating ligand-induced structural stabilization. doi.org

A primary application of this compound is the identification and characterization of cysteine residues that are essential for catalytic activity. pnas.orgresearchgate.netscivisionpub.com By correlating the specific modification of thiol groups with a loss of enzyme function, researchers can infer the role of these residues in catalysis or substrate binding. acs.orgnih.gov

Studies on aspartate transcarbamylase from Escherichia coli showed that the specific and rapid reaction of the mercurial with a single thiol on the catalytic chain inactivates the enzyme. nih.govresearchgate.net This C-chain thiol is otherwise resistant to many other sulfhydryl reagents, highlighting the unique reactivity of this compound. nih.govresearchgate.net The inhibition of the modified enzyme was found to be dependent on the concentration of the substrate aspartate. researchgate.net In the case of aminoacylase (B1246476), kinetic studies of its inactivation by the mercurial suggested that the essential thiol group at the active site is likely involved in the catalytic step rather than in substrate binding. acs.orgnih.gov Research on creatine kinase also used this reagent to modify active site thiols, leading to complete inactivation. semanticscholar.org Furthermore, a method based on quantifying the relationship between the extent of modification and the loss of biological function was applied to creatine kinase to determine that three cysteine residues per subunit are essential for its proper folding. nih.gov

Probing Conformational Dynamics and Allosteric Transitions

Enzyme Inactivation and Inhibition Kinetics

The reaction of this compound with enzymes provides a model system for studying the kinetics of enzyme inactivation and complex inhibitory mechanisms.

The interaction between this compound and enzyme thiol groups often leads to irreversible inhibition due to the formation of a stable mercaptide bond. Kinetic analysis of this process can reveal the mechanism of inactivation. A detailed study on the inactivation of aminoacylase by this compound (referred to as MNP in the study) characterized the reaction as a special type of irreversible inhibition. acs.orgnih.gov The kinetic theory of substrate reaction during enzyme modification was applied to analyze the inactivation process. acs.orgnih.govacs.org It was demonstrated that the inactivation of rabbit muscle creatine kinase by this mercurial occurs with the modification of active site thiols. semanticscholar.org

In some cases, the inhibition by this compound is not a simple one-step irreversible reaction but rather a more complex process involving an initial reversible binding step. This "complexing inhibitor" behavior has been a subject of detailed kinetic investigation. acs.orgnih.gov

The inactivation of aminoacylase by the mercurial exhibits features of a complexing inhibitor. acs.orgnih.gov The key characteristics include:

The kinetics of the inhibitor's reaction with the enzyme follows a single exponential process. nih.gov

The inhibition pattern is noncompetitive with respect to the substrate. acs.org

An initial, rapidly formed enzyme-inhibitor complex (EI) retains some catalytic activity before proceeding to an irreversible inactivation step. acs.orgnih.gov

This multi-step mechanism was elucidated by plotting the final product concentration against the reciprocal of the inhibitor concentration, which yielded a straight line with a positive intercept, confirming the partial activity of the initial complex. acs.orgnih.gov A similar kinetic approach was used to differentiate between inactivation involving complex formation and that involving a slow conformational change as the first step. nih.gov The reaction of hexokinase with this compound was shown to follow the latter mechanism, involving an enzyme conformational change before the final inactivation. nih.gov

Differentiation of Inactivation Pathways (e.g., Conformational Change vs. Direct Binding)

This compound (MNP) serves as a critical reagent for elucidating the mechanisms by which enzymes are inactivated. Its interaction with proteins can help distinguish between inactivation caused by direct binding to an essential residue at the active site and inactivation resulting from a conformational change that disrupts the enzyme's catalytic architecture.

A study on aminoacylase inactivation by MNP demonstrated a unique type of irreversible inhibition characterized by a complexing behavior. nih.gov The kinetic analysis revealed that the reaction between MNP and aminoacylase follows a single exponential process, and the inhibition is non-competitive. nih.gov A key finding was that the initial enzyme-inhibitor complex (EI) retains some catalytic activity. nih.gov This suggests that the essential thiol group modified by MNP at the active site of aminoacylase significantly impacts the catalytic step but is not directly involved in substrate binding. nih.gov

Further research on aspartate transcarbamoylase (ATCase) showed that modifying the enzyme with this compound resulted in an enzymatically inactive derivative. loongup.com This modified enzyme exhibited a reduced affinity for the substrate analog N-(phosphonacetyl)-L-aspartate (PALA) and appeared unable to bind the substrate analog succinate (B1194679), even though it could still bind the effector carbamoylphosphate. loongup.com These findings indicate that the modification by the mercurial not only blocks essential sulfhydryl groups but also induces conformational changes that affect ligand binding and the allosteric transition characteristic of the native enzyme. loongup.com Similarly, certain organomercurial compounds can unmask cryptic binding sites in proteins, further supporting the idea that they can induce significant conformational changes rather than simply blocking an active site. researchgate.net

| Enzyme | Inhibitor | Key Kinetic Features | Implied Inactivation Pathway |

| Aminoacylase | This compound (MNP) | Non-competitive, complexing inhibition; initial EI complex retains partial activity. nih.gov | Direct binding to a thiol group essential for catalysis, but not for substrate binding. nih.gov |

| Aspartate Transcarbamoylase (ATCase) | This compound | Inactivation; ~25-fold lower affinity for PALA; apparent loss of succinate binding. loongup.com | A combination of direct binding to catalytic sulfhydryl groups and induction of conformational changes affecting substrate binding and allosteric regulation. loongup.com |

Ligand-Binding Site Characterization

The unique properties of this compound make it an effective tool for characterizing the ligand-binding sites of proteins.

Use as a Reporter Group for Monitoring Substrate and Effector Binding

As a chromophoric probe, this compound is highly sensitive to its environment, allowing researchers to monitor changes in a protein's structure upon the binding of substrates or effectors. pnas.org When it reacts specifically with thiol groups, the resulting mercurinitrophenol adduct acts as a reporter, with changes in its spectral properties signaling binding events. pnas.org

For instance, it has been used to study the lactose (B1674315) (lac) repressor protein from Escherichia coli. researchgate.net By introducing this chromophoric probe into the protein structure at specific cysteine residues, researchers can create a tool to investigate regions of the protein that were previously difficult to study. researchgate.net Notably, the introduction of the 2-mercuri-4-nitrophenol group into the lac repressor did not impair its ability to bind to inducers or the operator DNA. researchgate.net In studies with creatine kinase, this compound was used as an environmentally sensitive chromophoric probe specific for thiols to monitor substrate binding. pnas.org

Insights into Protein-Ligand Interactions

The use of this compound provides valuable insights into the intricacies of protein-ligand interactions. nih.gov By modifying specific residues, it helps to map the functional landscape of a protein.

Determination of Binding Stoichiometry and Affinity

The stoichiometric and rapid reaction of this compound with accessible thiol groups allows for the precise determination of binding stoichiometry. pnas.org In the case of creatine kinase, a dimeric enzyme, it was shown that one mole of the enzyme reacts stoichiometrically with two moles of the mercurial, corresponding to the modification of one thiol group per subunit. pnas.org Similarly, the titration of both native and denatured proteins with this compound can be used to quantify the number of accessible cysteine residues. researchgate.net

Beyond stoichiometry, this compound aids in assessing binding affinities. For example, while the modification of ATCase with this compound inactivates the enzyme, it also provides a tool to measure the resulting change in affinity for its ligands. loongup.com The modified ATCase showed a 25-fold decrease in affinity for the ligand PALA, quantifying the impact of the modification on ligand binding. loongup.com

| Protein | Finding | Methodological Insight |

| Creatine Kinase | 1 mole of enzyme binds 2 moles of this compound. pnas.org | Demonstrates the use of the reagent for determining binding stoichiometry. pnas.org |

| Lac Repressor | Cysteines 268, 107, and 140 are reactive. researchgate.net | Allows for site-specific labeling to probe protein structure and function. researchgate.net |

| Aspartate Transcarbamoylase (ATCase) | Affinity for PALA is reduced ~25-fold after modification. loongup.com | Shows how modification can be used to quantify changes in ligand binding affinity. loongup.com |

Cellular and Biological Thiolome Research

The compound is instrumental in the study of the "thiolome," the complete set of thiol-containing molecules in a biological system, with a particular focus on low molecular weight thiols.

Application as a Thiol Labeling Agent for Low Molecular Weight Thiols

This compound is a highly specific reagent for reacting with and labeling thiols. scivisionpub.com This property has been leveraged to isolate and identify low molecular weight (LMW) thiols from complex biological samples like cancer cells. scivisionpub.com The process involves forming a yellow-colored adduct between the mercurial and the thiol, which has a maximum absorbance (λmax) at 410 nm at neutral pH. scivisionpub.com

In a study of human prostate cancer cells (LNCaP), this reagent was used to label LMW thiols concealed within the protein matrix. scivisionpub.com After labeling, the mercurial-thiol adducts were successfully separated from proteins using gel filtration chromatography on Sephadex G15. scivisionpub.com The results showed that the majority (over 77%) of the labeled thiol was of low molecular weight. scivisionpub.com This technique allows for the isolation and subsequent analysis of these LMW thiols, which can be further characterized by methods such as high-pressure liquid chromatography and mass spectrometry. scivisionpub.com The reaction of this compound with glutathione, a key LMW thiol, has also been studied kinetically. researchgate.net This application is crucial for discovering and quantifying potentially significant biological thiols that may have been previously overlooked. scivisionpub.com

Isolation and Characterization of Thiol-Mercurial Adducts from Biological Systems

The specific reaction of this compound with thiol groups provides a powerful tool for the isolation and subsequent characterization of thiol-containing molecules from complex biological mixtures. scivisionpub.comnih.gov The formation of a distinctively colored thiol-mercurial adduct, which absorbs light at approximately 410 nm at neutral pH, facilitates the tracking and purification of these compounds. scivisionpub.com This chromophoric property is a significant advantage in developing purification strategies. nih.gov

Isolation Methodologies

The isolation of thiol-mercurial adducts, particularly those of low molecular weight (LMW) thiols, from cellular extracts often involves a multi-step approach to separate them from the abundant protein matrix. scivisionpub.com A common initial step is the precipitation of proteins using agents like trichloroacetic acid. This enriches the LMW thiol-mercurial adducts in the soluble fraction. dntb.gov.ua

Subsequent purification of the adducts can be achieved using various chromatographic techniques that exploit the specific physicochemical properties of the adducts. sigmaaldrich.com

Hydrophobic Interaction Chromatography (HIC): This technique has proven effective for isolating 2-thiomercuri-4-nitrophenol adducts. For instance, using a Phenyl-Sepharose column allows for the separation and concentration of the adducts from a large volume of extract into a tight band that can be eluted. scivisionpub.com

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. It has been used in the purification of 2-thiomercuri-4-nitrophenol adducts, for example, with a Sephadex G-15 column. scivisionpub.com

The general workflow for isolating these adducts is outlined below:

| Step | Procedure | Purpose |

| 1 | Cell Lysis & Homogenization | To release intracellular contents, including thiol-containing compounds. |

| 2 | Reaction with this compound | To form the stable, chromophoric thiol-mercurial adduct. scivisionpub.com |

| 3 | Protein Precipitation (e.g., with trichloroacetic acid) | To remove the bulk of cellular proteins, enriching for LMW adducts. dntb.gov.ua |

| 4 | Chromatographic Separation (e.g., HIC, Gel Filtration) | To purify the thiol-mercurial adducts from other small molecules. scivisionpub.comsigmaaldrich.com |

| 5 | Elution and Collection | To obtain the purified adduct for characterization. |

Characterization Techniques

Once isolated, the thiol-mercurial adducts are subjected to various analytical techniques to determine their structure and identify the original thiol-containing molecule.

Spectrophotometry: The characteristic absorbance of the 2-mercuri-4-nitrophenol adducts in the visible spectrum is a primary tool for their detection and quantification during the isolation process. nih.gov The spectral properties of the bound mercurinitrophenol can also serve as a probe, providing information about the local environment of the thiol group within a protein. pnas.org

Mass Spectrometry (MS): This is a critical technique for determining the molecular weight of the isolated adduct and, by extension, the parent thiol. scivisionpub.com Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, combining the separation capabilities of HPLC with the detection and identification power of mass spectrometry. scivisionpub.comresearchgate.net Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. For example, in the analysis of a mercurial adduct, a negative ion fragment of 782 m/z was detected, which, upon fragmentation, showed a repeating loss of 58 m/z units, suggesting a polymeric structure. researchgate.net However, the interpretation of mass spectra can be complex, as mercury dimers or trimers might form depending on the ionization conditions. scivisionpub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging, NMR analysis of the thiol released from the mercurial adduct can provide detailed structural information. researchgate.net

Enzymatic and Chemical Assays: In some cases, the reactivity of the isolated adduct or the released thiol with specific enzymes or chemical reagents can help in its identification. For instance, the reaction of rabbit muscle creatine kinase with this compound has been studied to understand the reactivity of its thiol groups. capes.gov.br

The combination of these isolation and characterization techniques has been instrumental in identifying and studying novel thiol compounds in biological systems, such as "Conthiols," which are not covalently bound to proteins and are present in significant concentrations in certain cell lines. scivisionpub.com

Research Findings from Characterization Studies

Detailed research on human prostate cancer cells (LNCaP) has led to the isolation and partial characterization of a previously unknown low molecular weight thiol. scivisionpub.comscivisionpub.com

| Analytical Technique | Findings | Reference |

| Hydrophobic Interaction Chromatography | Successful isolation and concentration of a yellow adduct from LNCaP cell extracts. | scivisionpub.com |

| Gel Filtration Chromatography | Further purification of the 2-thiomercuri-4-nitrophenol adducts. | scivisionpub.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detected a major component with a possible molecular weight of 467. Analysis of a negative ion fragment of 782 m/z showed a ladder pattern with mass units of 58, indicating a polymer-like structure. | scivisionpub.comresearchgate.net |

| Mass Spectrometry (MS) Analysis | In one study, a peak at 588 m/z, after subtracting the mercurial label, suggested a thiol of approximately 249 daltons. Another peak at 706 m/z suggested a thiol of 367 daltons. | scivisionpub.com |

These findings highlight the utility of this compound as a tool to uncover novel aspects of cellular thiol metabolism.

Advanced Analytical and Spectroscopic Characterization of 2 Chloromercuri 4 Nitrophenol and Its Adducts

Spectrophotometric Techniques for Monitoring Reactions

Spectrophotometric methods are central to the application of 2-Chloromercuri-4-nitrophenol as a reporter group, enabling real-time monitoring of its binding to and the conformational changes within macromolecules.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for observing the reactions of this compound. The compound exhibits a distinct absorption peak in the visible region, which is sensitive to its local environment. psu.edu When this compound binds to a thiol group, such as the cysteine residue in a protein, the resulting adduct displays altered spectral properties. researchgate.netpnas.org This chromophoric change provides a direct means to monitor the binding event.

For instance, the reaction of this compound with enzymes like ornithine transcarbamylase and lactose (B1674315) repressor protein has been followed by monitoring the increase in absorbance at specific wavelengths, such as 403 nm and 405 nm. nih.govtaylorandfrancis.com The rate of this absorbance change can be used to determine the kinetics of the reaction. nih.gov In one study, the binding of an inducer to the lactose repressor protein, which had been pre-labeled with 2-mercuri-4-nitrophenol, caused a measurable change in the absorbance of the attached chromophore. nih.gov This allowed for the calculation of the second-order rate constant for inducer binding. nih.gov

The utility of this compound extends to studying conformational changes in proteins. Once covalently attached, the nitrophenol moiety acts as a reporter group, and any alteration in its surrounding microenvironment, often triggered by ligand binding or changes in protein conformation, can be detected as a shift in its UV-Vis spectrum. nih.govtaylorandfrancis.com

Table 1: UV-Vis Spectral Data for this compound and its Adducts

| System | Wavelength (nm) | Observation | Reference |

|---|---|---|---|

| This compound | 405 | Absorption peak used for monitoring uptake by fungi. | psu.edu |

| Ornithine transcarbamylase + this compound | 403 | Change in absorbance used to follow the extent of enzyme modification. | taylorandfrancis.com |

| Bovine enzyme + this compound | 405 | Change in absorbance used to follow the extent of modification. | taylorandfrancis.com |

| Lactose repressor protein + 2-mercuri-4-nitrophenol | Visible Region | Serves as a chromophoric probe to monitor environmental changes. | nih.gov |

The UV-Vis spectrum of this compound is notably influenced by pH, a property that can be exploited to probe the microenvironments within proteins. The phenolic hydroxyl group of the compound has a specific pK value, which represents the pH at which it is half-ionized. uu.nl This ionization state affects the electronic structure of the molecule and, consequently, its absorption spectrum. uu.nl

When this compound is bound to a protein, the pK of its phenolic group can be perturbed by the local environment. researchgate.netuu.nl This perturbation is a sensitive indicator of the electrostatic and structural characteristics of the binding site. For example, studies with bovine serum albumin have shown that the pK of the bound this compound is influenced by the conformational state of the protein, which in turn can be affected by factors like the presence of calcium ions. uu.nl By titrating the modified protein with pH and monitoring the spectral changes, researchers can gain insights into pH-dependent conformational transitions. uu.nl

The spectral changes associated with the pK perturbation of the nitrophenol are significant, making it a useful chromophoric probe for thiol groups in proteins and other biological molecules. researchgate.net The pH dependence of the spectrum of the modified enzyme from S. faecalis has been documented, illustrating the utility of this approach. taylorandfrancis.com

Table 2: pH-Dependent Spectral Data for this compound

| Compound/System | pK Value | Observation | Reference |

|---|---|---|---|

| This compound | 6.6 (phenolic) | Determined spectrophotometrically at 405 nm. | uu.nl |

| This compound | 6.6 and 8.3 | Determined by acid-base titration. | uu.nl |

| Bovine serum albumin-bound this compound | Influenced by Ca2+ | Indicates a conformational change in the protein. | uu.nl |

Ultraviolet-Visible Spectroscopy for Chromophoric Changes

Chromatographic and Mass Spectrometric Approaches

While spectrophotometric techniques are powerful for monitoring reactions, chromatographic and mass spectrometric methods provide detailed structural and elemental information about this compound and its adducts.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the separation and identification of adducts formed between this compound and various molecules, particularly low molecular weight thiols and proteins. dntb.gov.uascivisionpub.comnih.gov In this approach, the complex mixture is first separated by liquid chromatography, and the eluted components are then introduced into a mass spectrometer for mass analysis and identification. scivisionpub.com

LC-MS has been instrumental in the analysis of thiol-mercurial adducts from biological samples. For instance, in studies of human prostate cancer cells, after reaction with this compound, the resulting adducts were analyzed by LC-MS. nih.govresearchgate.net The mass spectra of these adducts often show a characteristic pattern of mercury clusters due to the presence of its stable isotopes, which aids in their identification. scivisionpub.com This technique has been used to identify potential parent ions of thiol adducts, providing clues to the molecular weight of the unknown thiol. nih.gov For example, LC-MS analysis of a purified adduct from LNCaP cells showed possible parent ions at m/z 704 or 588, suggesting the presence of a thiol fragment with a molecular weight of approximately 467. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for elemental analysis, capable of detecting and quantifying elements at ultra-trace levels. wisc.edunih.gov In the context of this compound, ICP-MS is primarily used to determine the mercury content in biological samples after reaction with the compound. researchgate.netresearchgate.net It can also be used to analyze for other elements like sulfur and selenium in purified adducts. portlandpress.com

The sample for ICP-MS analysis is typically digested to break down the organic matrix and free the elements for measurement. shimadzu.comacm2.com The resulting solution is then introduced into the plasma, which ionizes the atoms. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio, providing quantitative elemental data. wisc.edu The high sensitivity of ICP-MS makes it ideal for quantifying the low levels of mercury that may be present in biological systems or for verifying the stoichiometry of mercury in purified adducts. researchgate.netrsc.org

Table 3: Mass Spectrometric Data for this compound Adducts

| Technique | Sample | Key Finding | Reference |

|---|---|---|---|

| LC-MS | Thiol adduct from LNCaP cells | Observed possible parent ions at m/z 704 or 588. | nih.gov |

| LC-MS | Glutathione adduct | Produced the expected negative ion of m/z 645. | portlandpress.com |

| ICP-MS | Purified adducts | Used to determine sulfur, selenium, and phosphorus content. | portlandpress.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Identification

Structural and Conformational Probes

Beyond its direct spectral properties, this compound's interaction with biomolecules can be investigated using a variety of structural and conformational probes. These methods provide a more detailed picture of the binding event and its consequences for the target molecule.

The binding of this compound to a protein can induce conformational changes that are propagated throughout the protein structure. nih.gov These changes can be monitored by various spectroscopic techniques. For example, changes in the fluorescence of tryptophan residues within a protein upon binding of the mercurial can provide information about alterations in the protein's tertiary structure. nih.gov

Furthermore, the bound mercurial itself can serve as a "reporter group" for subsequent molecular events. taylorandfrancis.com For instance, the binding of a substrate or an allosteric effector to an enzyme already labeled with this compound can lead to further spectral changes in the attached nitrophenol. pnas.org This provides a powerful tool to study the mechanism of enzyme action and regulation. In studies with creatine (B1669601) kinase, the addition of substrates like MgADP or MgATP and creatine to the enzyme modified with the mercurinitrophenol probe resulted in distinct changes in the visible spectrum of the bound chromophore, indicating substrate-induced conformational changes. pnas.org

The use of this compound as a structural probe is particularly valuable for studying proteins where specific thiol groups play a critical role in function or regulation. Its ability to react with and report on the environment of these specific sites offers a window into the intricate relationship between protein structure and biological activity. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy in Protein Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. capes.gov.brnih.gov It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins. nih.gov The far-UV region of the CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets, turns), while the near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the tertiary structure. capes.gov.br

This compound serves as a chromophoric probe for thiol groups in proteins. researchgate.net When it covalently binds to a cysteine residue, the nitrophenol moiety is introduced into a specific, chiral environment within the protein structure. This interaction can induce changes in the CD spectrum through two primary mechanisms:

Direct Contribution: The nitrophenol group itself is an aromatic chromophore. When placed into the asymmetric environment of the protein, it can exhibit an extrinsic CD signal in the near-UV and visible regions, providing a direct report on the local binding site. capes.gov.br

Conformational Perturbation: The binding of the bulky mercurial group can induce conformational changes in the protein's backbone or side chains. These changes are then reflected in the intrinsic CD spectrum of the protein in both the far- and near-UV regions. capes.gov.br

Research on human hemoglobin and its isolated α- and β-chains has demonstrated the functional consequences of modification with this compound. The binding of the mercurial to the free sulfhydryl (SH) groups results in derivatives with a slightly higher oxygen affinity compared to the untreated protein. researchgate.net This alteration in functional properties is indicative of a conformational change induced by the adduct formation. The shape of the oxygen equilibrium curve for these modified hemoglobins (B146990) becomes pH-dependent, further suggesting that the binding event perturbs the protein's allosteric regulation. researchgate.net Studies on other proteins, such as aminoacylase (B1246476), have also utilized this compound to probe structural and functional relationships through kinetic analysis of inactivation, which is often linked to conformational shifts. acs.orgresearchgate.net

Table 1: Observed Effects of this compound on Protein Properties via Spectroscopic and Functional Assays

| Protein Studied | Binding Site | Observed Effect | Reference |

|---|---|---|---|

| Human Hemoglobin | β93-SH group | Slightly increased oxygen affinity; pH-dependent oxygen equilibrium curve. | researchgate.net |

| Isolated β-chains (Hemoglobin) | F9(93) SH group | Decrease in oxygen affinity and a large increase in the oxygen dissociation velocity constant. | researchgate.net |

| Aminoacylase | Presumed active site or allosteric cysteine residues | Complexing inhibitor leading to enzyme inactivation, suggesting conformational changes. | acs.org |

| Lactose Repressor Protein | Cysteine residues | Used to study the reaction and probe protein structure. | mcmaster.ca |

X-ray Crystallography of Modified Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of macromolecules at atomic resolution. A significant hurdle in this technique is the "phase problem," where the phases of the scattered X-rays, which are essential for calculating the electron density map, are lost during data collection. iucr.org One of the primary methods to solve this problem is Multiple Isomorphous Replacement (MIR), which involves preparing crystals of the protein containing a heavy atom at one or more specific sites. iucr.org

This technique has been successfully applied to determine the structures of several proteins:

Galactose-binding protein from Salmonella typhimurium : Heavy atom derivatives were prepared by treating protein crystals with carbon disulfide, which reacts with amino groups to form dithiocarbamates, followed by exposure to this compound. nih.gov This resulted in mercury binding at two specific sites, producing a derivative that was isomorphous with the native crystal to at least 3.5 Å resolution. nih.gov These derivatives were instrumental in generating an interpretable electron density map of the protein at 3.0 Å resolution. nih.gov

Immunoglobulin (IgG) Fragments : In the structural determination of an IgG fragment, this compound was one of about 100 heavy-atom compounds tested. sci-hub.se It was selected because it bound to the protein in the crystalline state without destroying the crystalline order and caused only moderate changes in the lattice constants. sci-hub.se Careful optimization of soaking conditions, including the addition of thioglycolate, was necessary to achieve successful derivatization. sci-hub.se

Signal Recognition Particle Receptor (FtsY) : For the structural determination of FtsY from Thermus aquaticus, apo crystals were pre-derivatized with this compound (CMNP). plos.org The structure of this derivatized crystal was then solved using the multiple-wavelength anomalous diffraction (MAD) phasing method, which leverages the anomalous scattering signal from the mercury atom. plos.org

Table 2: Application of this compound in Protein X-ray Crystallography

| Protein | Organism | Binding Sites | Resolution | Key Finding | Reference |

|---|---|---|---|---|---|

| Galactose-binding protein | Salmonella typhimurium | 2 | 3.0 Å | Derivative was essential for producing an interpretable electron density map. | nih.gov |

| Immunoglobulin (IgG) Fragment | Human Myeloma | Not specified | Not specified | Successful heavy atom derivative prepared by soaking, enabling phasing. | sci-hub.se |

| Signal Recognition Particle Receptor (FtsY) | Thermus aquaticus | Not specified | 2.2 Å | Used for MAD phasing as a pre-derivatized complex (CMNP). | plos.org |

Computational and Theoretical Approaches in the Study of 2 Chloromercuri 4 Nitrophenol

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring how a small molecule, or ligand, interacts with a protein. While extensive experimental data exists on the interaction of 2-Chloromercuri-4-nitrophenol with various proteins, detailed computational studies employing these methods are not widely documented in publicly available literature. However, the principles of these techniques can be applied to understand the compound's behavior.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking could be used to model its initial, non-covalent binding to the sulfhydryl (-SH) group of cysteine residues, which are its primary targets in many proteins. For example, studies have shown that it inactivates enzymes like aminoacylase (B1246476) nih.govacs.orgacs.orgresearchgate.net, creatine (B1669601) kinase, and aspartate transcarbamoylase by reacting with essential thiol groups. researchgate.net Docking algorithms would score different binding poses based on factors like electrostatic interactions and shape complementarity, identifying the most likely pre-reaction complex before covalent bond formation.

For instance, a simulation could start with the covalently modified protein structure and analyze trajectories to understand:

Conformational Changes: How the bulk and chemical nature of the attached mercurial group perturbs the local protein structure and induces long-range conformational shifts.

Solvent Accessibility: Changes in the exposure of key residues to the solvent, which can impact protein stability and interactions.

Interaction Networks: Alterations in the hydrogen bond and salt bridge networks within the protein, which are critical for maintaining its native structure and function.

The table below summarizes key protein targets of this compound that are prime candidates for docking and MD studies.

| Protein | Known Interaction | Potential Computational Insight |

| Aminoacylase | Inactivation via reaction with an essential thiol group. nih.govresearchgate.netkisti.re.kr | Modeling the binding pose and the subsequent conformational changes leading to inactivation. |

| Human Hemoglobin | Blocks free SH groups, altering oxygen affinity and kinetics. researchgate.net | Simulating the modified protein to understand the allosteric mechanism behind functional changes. |

| Creatine Kinase | Complete inactivation by modification of active site thiols. | Docking to the active site and simulating the effect of the modification on substrate binding and catalysis. |

| Aspartate Transcarbamoylase | Promotes dissociation into subunits by reacting with sulfhydryl groups. researchgate.net | Simulating the modified protein to investigate the weakening of inter-subunit interactions. |

| Lactose (B1674315) Repressor (LacI) | Used as a chemical modification agent to study protein structure. nih.gov | Analyzing local and global structural perturbations caused by the compound's binding. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic reactivity of a molecule. northwestern.edunumberanalytics.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can provide a detailed picture of electron distribution, orbital energies, and molecular properties for this compound.

Electronic Structure: Calculations can map the Molecular Electrostatic Potential (MEP) surface, which shows the charge distribution from the perspective of an approaching reagent. For this compound, the MEP would likely show negative potential around the nitro group and the phenolic oxygen, and a region of positive or less negative potential near the mercury atom, highlighting its electrophilic character and susceptibility to nucleophilic attack by groups like thiols.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO-LUMO energy gap indicates the chemical stability of a molecule. A smaller gap suggests higher reactivity. For this compound, the LUMO would likely be centered around the nitroaromatic ring and the C-Hg bond, indicating these are the primary sites for accepting electrons during a chemical reaction.

These quantum methods can quantify properties that govern the compound's behavior:

| Calculated Property | Significance for this compound |

| Atomic Charges | Determines the partial positive charge on the mercury atom, quantifying its electrophilicity and reactivity towards nucleophilic thiol groups. |

| HOMO-LUMO Gap | Indicates the molecule's overall reactivity. The nitro group's electron-withdrawing nature is expected to lower the LUMO energy, making the molecule more reactive. |

| Bond Dissociation Energy | Calculation of the Hg-Cl and Hg-C bond strengths can predict which bond is more likely to break during reactions. |

| Dipole Moment | Provides insight into the molecule's polarity, influencing its solubility and how it orients itself within a protein's binding pocket. |

These calculations help explain experimental observations, such as why the compound is a potent and specific reagent for thiol groups in proteins. researchgate.net

Modeling of Reaction Transition States and Pathways

Understanding how a chemical reaction occurs requires characterizing its mechanism, including the high-energy transition state that must be overcome. Computational modeling is a powerful tool for mapping the entire reaction pathway, from reactants to products, via the transition state.

For this compound, the most significant reaction is its covalent modification of cysteine residues in proteins. The reaction involves the nucleophilic attack of the cysteine thiolate (R-S⁻) on the mercury atom, leading to the displacement of the chloride ion and the formation of a stable mercury-sulfur (Hg-S) bond.

Transition State Modeling: Using quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, researchers can model this reaction. A QM/MM approach would treat the reacting atoms (the cysteine sulfur, the mercury center, and the leaving chloride) with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the simulation of a reaction within its complex biological environment.

The primary goal is to locate the transition state structure , which represents the peak of the energy barrier for the reaction. Analysis of this structure reveals key details about the reaction mechanism, such as which bonds are breaking and forming. Computational studies on the related enzyme organomercurial lyase (MerB), which cleaves Hg-C bonds, have successfully used DFT to model the reaction mechanism, including identifying the rate-limiting transition state and the roles of active site residues. nih.gov Similar approaches could be applied to the reaction of this compound with a target cysteine. researchgate.netpeerj.compeerj.comresearchgate.net

Reaction Pathway Analysis: By calculating the energy of the system along the reaction coordinate (a parameter that measures the progress of the reaction), a full energy profile can be constructed.

Key Parameters from Reaction Modeling:

| Parameter | Description | Insight for this compound Reaction |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. A lower activation energy means a faster reaction. | Explains the high reactivity of the compound with thiols. The model could show how the protein environment helps to stabilize the transition state, accelerating the reaction. |

| Reaction Energy (ΔG_rxn) | The overall energy difference between reactants and products. A negative value indicates a thermodynamically favorable reaction. | Confirms the stability of the resulting mercury-cysteine bond, explaining why the inhibition is often considered irreversible under physiological conditions. nih.govresearchgate.net |

| Transition State Geometry | The precise arrangement of atoms at the energy maximum. | Reveals the mechanism (e.g., associative vs. dissociative) and the degree of bond formation/breakage at the highest point of the reaction barrier. |

These computational models provide a mechanistic rationale for the observed inhibitory and modifying effects of this compound on various proteins, bridging the gap between static structures and dynamic chemical transformations.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The organomercurial compound 2-Chloromercuri-4-nitrophenol has established a significant niche in biochemical and enzymology research primarily due to its properties as a chromophoric probe for thiol groups. nih.govportlandpress.com Its synthesis and that of related compounds were described in the late 1960s, highlighting its potential from an early stage. portlandpress.com The core of its utility lies in the substantial changes in its visible spectrum upon binding to thiols, a phenomenon linked to the perturbation of the nitrophenol's pK value. nih.govportlandpress.com

A major area of its application has been in the study of enzyme structure and function. It has been instrumental in the specific modification and investigation of sulfhydryl groups within various enzymes. For instance, its reaction with D-glyceraldehyde-3-phosphate dehydrogenase allowed for specific mercuration at the active site, leading to a derivative that could be crystallized and was shown to be isomorphous with the native enzyme. nih.govportlandpress.com This compound also acts as a "reporter group," enabling the monitoring of conformational changes in enzymes upon binding of substrates or other molecules. portlandpress.comtaylorandfrancis.compnas.org Studies on creatine (B1669601) kinase, for example, used this compound to probe the local environment of thiols and detect structural changes upon ligand binding, without inactivating the enzyme. pnas.org Similarly, its application to aspartate transcarbamoylase demonstrated a specific and rapid reaction with a single thiol group in the catalytic chain, providing insights into the local environment of this crucial residue. nih.govpnas.org

Furthermore, research on bovine serum albumin utilized this compound to probe conformational transitions by monitoring the ionization of its phenolic group spectrophotometrically. uu.nl Its utility also extends to the study of hemoglobin, where it served as a reporter group to detect conformational changes upon deoxygenation. oup.com In the field of enzymology, the kinetics of enzyme inactivation by this compound, as seen with aminoacylase (B1246476), have been studied, revealing complex inhibitory mechanisms. nih.govacs.org

Emerging Research Opportunities and Challenges

While the foundational applications of this compound are well-documented, new avenues for research continue to emerge. One promising area is its use in cellular and molecular biology to investigate the role of specific thiol groups in complex biological processes. For example, it has been used to label and isolate low molecular weight thiol-mercurial adducts from human prostate lymph node cells, suggesting its potential in studying cellular redox environments and identifying novel thiol-containing molecules of biological significance. portlandpress.comscivisionpub.com

A significant challenge in the use of this compound and other organomercurials is their inherent toxicity and the environmental concerns associated with mercury. This necessitates careful handling and disposal, and also drives the search for less hazardous alternatives. Future research could focus on developing new chromophoric probes with similar or enhanced spectral properties but based on less toxic elements.

Another opportunity lies in the further exploration of its unique reaction kinetics and the structural requirements for its interaction with proteins. nih.gov A deeper understanding of why it reacts specifically with certain "unreactive" thiols could provide more refined insights into protein microenvironments. nih.gov The development of more sophisticated analytical techniques, potentially in combination with computational modeling, could allow for a more detailed interpretation of the spectral changes observed upon its binding to proteins. researchgate.net

Potential for Novel Applications and Methodological Advancements

The unique properties of this compound suggest potential for its use in the development of novel analytical methods. Its ability to produce a distinct color change upon reaction with thiols could be harnessed for the development of sensitive and specific assays for thiol quantification in various biological and environmental samples. nih.govportlandpress.com The displacement of a weakly bound ligand like EDTA by thiols, resulting in a spectral change, has been suggested as a method for the estimation of cations. nih.gov

Methodological advancements could also focus on its application in high-throughput screening for the discovery of compounds that interact with specific thiol groups on target proteins. The chromophoric nature of the reaction would allow for rapid and convenient detection in a multi-well plate format.

Furthermore, the synthesis of derivatives of this compound could lead to probes with tailored properties. For instance, the synthesis of 2-(2'-pyridylmercapto)-mercuri-4-nitrophenol has been reported to offer advantages in certain applications due to its spectral characteristics. taylorandfrancis.com Future work could involve the design and synthesis of new organomercurial probes with different spectral ranges, enhanced sensitivity, or improved specificity for particular protein environments. This could expand the toolkit available to researchers for studying the intricate roles of sulfhydryl groups in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.